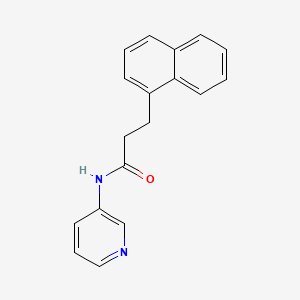![molecular formula C17H16N4O2 B4473260 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea](/img/structure/B4473260.png)
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea
Overview
Description
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea is an organic compound that features a unique structure combining an oxadiazole ring with a phenylurea moiety
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea typically involves the formation of the oxadiazole ring followed by the introduction of the phenylurea group. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with an isocyanate to introduce the phenylurea group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the phenylurea moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-phenylurea
- 3-(2-methylphenyl)-1-methyl-1-phenylurea
- 3-(2-methylphenyl)propionic acid
Uniqueness
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea is unique due to the presence of both the oxadiazole ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties that are not found in similar compounds. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-5-6-10-14(12)16-20-15(23-21-16)11-18-17(22)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWKDKUUXGTUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-Dimethoxyphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4473183.png)
![4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4473187.png)
![ethyl 4-[({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4473193.png)
![Methyl 4-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amido]benzoate](/img/structure/B4473195.png)
![3-(3-methoxyphenyl)-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4473202.png)
![2-(ETHYLSULFANYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4473204.png)
![5-(3-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4473213.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B4473228.png)
![1-[2-(3-Ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethan-1-one](/img/structure/B4473236.png)
![N-(4-chlorophenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4473241.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4473244.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4473251.png)
